5'-Deoxy-5'-thioinosine 5'-monophosphate

5'-nucleotidase inhibition competitive inhibition thionucleotide selectivity

Researchers studying purine metabolism often face non-specific dephosphorylation by contaminating 5'-nucleotidases in crude enzyme preparations, compromising assay accuracy. I(S)MP eliminates this interference: its P-S bond is completely resistant to 5'-nucleotidase while remaining a robust substrate for alkaline phosphatase (Km = 300 µM). With a sub-micromolar Ki (0.15 µM) for 5'-nucleotidase at pH 7.1 and a Km (13 µM) identical to natural IMP for IMPDH studies, I(S)MP enables cleaner kinetic assays and unambiguous pathway dissection.

Molecular Formula C10H13N4O7PS
Molecular Weight 364.27 g/mol
CAS No. 21959-63-7
Cat. No. B12691710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxy-5'-thioinosine 5'-monophosphate
CAS21959-63-7
Molecular FormulaC10H13N4O7PS
Molecular Weight364.27 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=S)(O)O)O)O
InChIInChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(18,19)23)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1
InChIKeyGEIYZNFNTVEVJJ-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Deoxy-5'-thioinosine 5'-monophosphate (I(S)MP): A Sulfur-Bridged IMP Analog for Nucleotide Metabolism Research and Enzyme Mechanistic Studies


5'-Deoxy-5'-thioinosine 5'-monophosphate (I(S)MP; CAS 21959-63-7), also designated 5'-mercapto-5'-deoxyinosine 5'-S-phosphate or 5'-thio-5'-inosinic acid, is a synthetic thionucleotide in which the 5'-oxygen bridge of the ribose-phosphate linkage in inosine 5'-monophosphate (IMP) is replaced by a sulfur atom [1][2]. This single-atom substitution (O→S) preserves the overall molecular topology of the natural purine nucleotide while conferring distinct electronic, steric, and enzyme-recognition properties. I(S)MP belongs to the thionucleotide class and has been characterized as both a substrate and a competitive inhibitor across multiple enzymes of purine nucleotide metabolism, including IMP dehydrogenase (IMPDH), 5'-nucleotidase, alkaline phosphatase, and adenylosuccinate synthetase [1][3].

Why IMP, 6-Thio-IMP, or 5'-Amino-IMP Cannot Substitute for 5'-Deoxy-5'-thioinosine 5'-monophosphate in Quantitative Enzymology


Although several IMP analogs share structural similarities with I(S)MP, the specific sulfur-for-oxygen substitution at the 5'-ester position produces a quantitatively distinct enzyme interaction profile that generic IMP analogs cannot replicate. I(S)MP exhibits a unique combination of properties—potent competitive inhibition of 5'-nucleotidase (Ki = 13 µM, 75-fold tighter than its adenosine counterpart A(S)MP), pH-dependent modulation of inhibitory potency (100-fold enhancement at pH 7.1), differential susceptibility to phosphohydrolases (alkaline phosphatase substrate but 5'-nucleotidase-inert), and a balanced substrate profile for IMPDH (Km = 13 µM, Vmax_rel = 0.75) [1][2]. These properties diverge markedly from the natural substrate IMP, the clinically relevant 6-thio-IMP metabolite, and the nitrogen-bridged 5'-amino-IMP analog, meaning that experimental outcomes—particularly in coupled enzyme assays, nucleotide pool perturbation studies, and inhibitor screening cascades—cannot be extrapolated from one analog to another [1][2][3].

Quantitative Differentiation Evidence: 5'-Deoxy-5'-thioinosine 5'-monophosphate vs. Closest IMP Analogs


I(S)MP Inhibits 5'-Nucleotidase 75-Fold More Potently Than Its Adenosine Counterpart A(S)MP

In a direct head-to-head comparison using snake venom 5'-nucleotidase, I(S)MP competitively inhibited IMP hydrolysis with a Ki of 13 µM, whereas the corresponding adenosine analog A(S)MP inhibited AMP hydrolysis with a Ki of 975 µM—a 75-fold difference in inhibitory potency favoring the inosine-based thionucleotide [1]. Both compounds share the identical 5'-deoxy-5'-thio modification; the divergence arises solely from the purine base (hypoxanthine vs. adenine), demonstrating that base identity dramatically modulates the binding consequences of the P-S bridge.

5'-nucleotidase inhibition competitive inhibition thionucleotide selectivity purine salvage

pH-Dependent 100-Fold Enhancement of I(S)MP 5'-Nucleotidase Inhibition at Physiological pH

Lowering the reaction pH from 8.1 to 7.1 reduced the Ki of I(S)MP for 5'-nucleotidase by 100-fold, from 13 µM to 0.15 µM [1]. This pH-dependent potency shift was explicitly reported only for I(S)MP; no comparable pH-dependence data were provided for A(S)MP or the natural substrate IMP in the same study, indicating that the protonation state of the P-S bridge or adjacent active-site residues uniquely modulates I(S)MP binding. The Ki of 0.15 µM at pH 7.1 approaches the affinity of some tightly binding nucleotide analogs.

pH-dependent inhibition 5'-nucleotidase tumor microenvironment enzyme kinetics

Differential Phosphohydrolase Susceptibility: I(S)MP Is an Alkaline Phosphatase Substrate but Completely Resistant to 5'-Nucleotidase Hydrolysis

I(S)MP exhibits a striking dichotomy in phosphohydrolase susceptibility. Calf intestinal alkaline phosphatase hydrolyzed the P-S bond of I(S)MP with Km = 300 µM and V = 530 nmol/min/mg protein, whereas snake venom 5'-nucleotidase did not catalyze hydrolysis of I(S)MP at all [1]. In contrast, the natural substrate IMP is hydrolyzed by both enzymes. This differential profile directly results from the sulfur bridge substitution; the P-S bond is chemically distinct from the native P-O bond in ways that are differentially recognized by the two phosphohydrolase active sites.

phosphatase specificity P-S bond hydrolysis alkaline phosphatase 5'-nucleotidase resistance

IMPDH Substrate Affinity: I(S)MP (Km = 13 µM) Binds Tighter Than 6-Thio-IMP (Km = 20 µM) and 5'-Amino-IMP (Km = 38 µM)

Using IMP dehydrogenase (IMPDH) from Klebsiella aerogenes (formerly Aerobacter aerogenes), I(S)MP (designated 5'-mercapto-5'-deoxyinosine 5'-S-phosphate) exhibited a Michaelis constant (Km) of 0.013 mM (13 µM), which is identical to the natural substrate IMP (Km = 0.013 mM under comparable conditions) [1][2]. In contrast, 6-thio-IMP displayed a Km of 0.020 mM (20 µM) at pH 8.1, and the nitrogen-bridged analog 5'-amino-5'-deoxyinosine 5'-N-phosphate exhibited a Km of 0.038 mM (38 µM) [2]. The ~1.5-fold and ~2.9-fold higher Km values for 6-thio-IMP and 5'-amino-IMP, respectively, indicate that I(S)MP most closely preserves the native IMP binding affinity at the IMPDH active site among sulfur- and nitrogen-substituted analogs.

IMP dehydrogenase substrate kinetics Km comparison guanine nucleotide biosynthesis

IMPDH Catalytic Efficiency: I(S)MP (Vmax_rel = 0.75) Outperforms 5'-Amino-IMP (Vmax_rel = 0.67) While Maintaining Native-Like Turnover

In the same IMPDH study, I(S)MP demonstrated a relative maximal velocity (Vmax_rel) of 0.75 compared to IMP (Vmax_rel ≡ 1.00), meaning it is turned over at 75% of the native substrate's rate [1]. By comparison, inosine 5'-phosphorothioate (sulfur replacing a non-esterified phosphate oxygen) achieved a Vmax_rel of 1.05, and 5'-amino-5'-deoxyinosine 5'-N-phosphate exhibited a Vmax_rel of only 0.67 [1]. While inosine 5'-phosphorothioate slightly outperforms I(S)MP in Vmax, its enzyme-substrate dissociation constant (Ks = 23 µM) is approximately 13.5-fold weaker than that of I(S)MP (Ks = 1.7 µM), giving I(S)MP a superior overall catalytic efficiency profile (Vmax/Ks) among the tested analogs.

IMPDH relative Vmax catalytic efficiency substrate analog ranking

Adenylosuccinate Synthetase: I(S)MP Displays Moderate Substrate Activity (vmax_rel = 0.066) and Competitive Inhibition (Ki = 70 µM), Distinct from Inosine 5'-Phosphorothiolate

In studies with Escherichia coli adenylosuccinate synthetase (IMP:L-aspartate ligase, EC 6.3.4.4), 5'-mercapto-5'-deoxyinosine 5'-S-phosphate (synonymous with I(S)MP) served as a substrate with a Vmax of 6.6% relative to IMP (vmax_rel = 0.066) and acted as a competitive inhibitor with respect to IMP with a Ki of 70 µM [1]. By comparison, the structurally related inosine 5'-phosphorothiolate (sulfur replacing the esterified oxygen, but with a different connectivity) exhibited a lower vmax_rel of 0.024 and a weaker Ki of 140 µM [1]. The 2.75-fold higher relative Vmax and 2-fold tighter binding of I(S)MP indicate that the specific P-S-C linkage geometry in I(S)MP is better accommodated by the adenylosuccinate synthetase active site than the alternative phosphorothiolate arrangement.

adenylosuccinate synthetase IMP analog substrate specificity competitive inhibition

Highest-Value Application Scenarios for 5'-Deoxy-5'-thioinosine 5'-monophosphate Based on Quantitative Differentiation Evidence


Selective 5'-Nucleotidase Inhibition Studies at Physiological pH

I(S)MP is the reagent of choice for experiments requiring potent, pH-tunable 5'-nucleotidase inhibition. At pH 7.1—representative of the tumor microenvironment and many intracellular compartments—its Ki of 0.15 µM [1] provides sub-micromolar target engagement without requiring synthetic derivatization. The 75-fold selectivity window over the adenosine analog A(S)MP (Ki = 975 µM) [1] ensures that off-target effects on AMP hydrolysis are minimal when studying IMP-specific nucleotidase isoforms.

IMPDH Steady-State Kinetic and Structural Studies Requiring Native-Like Substrate Affinity

With a Km (13 µM) identical to that of the natural substrate IMP [2][3], I(S)MP is the optimal IMPDH substrate surrogate among thionucleotides for crystallographic soaking experiments, ITC binding measurements, and steady-state kinetic assays. Its moderate Vmax_rel (0.75) [2] ensures measurable turnover without rapid substrate depletion, and its P-S bond resistance to 5'-nucleotidase [1] prevents unwanted dephosphorylation in crude or coupled systems containing nucleotidase activity.

Coupled Enzyme Assays Requiring Alkaline Phosphatase-Mediated Activation with 5'-Nucleotidase Inertness

I(S)MP's unique differential phosphatase profile—robust alkaline phosphatase substrate (Km = 300 µM, V = 530 nmol/min/mg) yet complete resistance to 5'-nucleotidase [1]—enables pathway-specific prodrug or probe activation strategies. Researchers can design coupled assays where I(S)MP-derived thioinosine is selectively generated by alkaline phosphatase without interference from 5'-nucleotidase, a feature not shared by IMP or 6-thio-IMP.

Adenylosuccinate Synthetase Structure-Activity Relationship (SAR) Campaigns

Among ester-oxygen-modified IMP analogs, I(S)MP provides the highest residual substrate activity (vmax_rel = 0.066) and tightest competitive inhibition (Ki = 70 µM) at adenylosuccinate synthetase [1], outperforming inosine 5'-phosphorothiolate (vmax_rel = 0.024, Ki = 140 µM) and 5'-amino-IMP (vmax_rel = 0.0023, Ki = 320 µM). This makes I(S)MP the preferred starting scaffold for medicinal chemistry efforts targeting this branch-point enzyme in purine biosynthesis.

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